REACTION_CXSMILES
|
N1[CH:5]=[CH:4]N=C1.[C:6]([Si:10]([CH3:13])([CH3:12])Cl)([CH3:9])([CH3:8])[CH3:7].O.[CH3:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20].CN(C)[CH:23]=[O:24]>>[Si:10]([O:24][CH:23]([CH:17]1[CH2:16][CH2:15][CH2:20][CH2:19][CH2:18]1)[C:4]#[CH:5])([C:6]([CH3:9])([CH3:8])[CH3:7])([CH3:13])[CH3:12]
|
Name
|
7.A
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
8.A
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2.1 g
|
Type
|
reactant
|
Smiles
|
N1C=NC=C1
|
Name
|
|
Quantity
|
3.1 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)[Si](Cl)(C)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
combined with 2×80 ml of hexane extractions of the aqueous layer
|
Type
|
CUSTOM
|
Details
|
The solvent was removed (in vacuo)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
after drying over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
to give a crude residue (4.3 g) which
|
Type
|
CUSTOM
|
Details
|
was chromatographed on silica gel (80 g)
|
Type
|
WASH
|
Details
|
eluting with ethyl acetate-hexane (2:1
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
[Si](C)(C)(C(C)(C)C)OC(C#C)C1CCCCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |